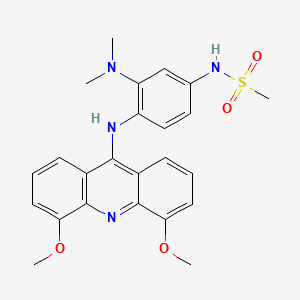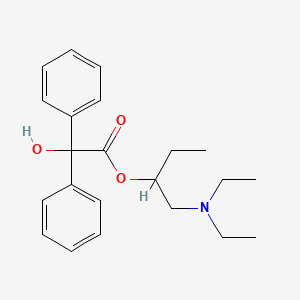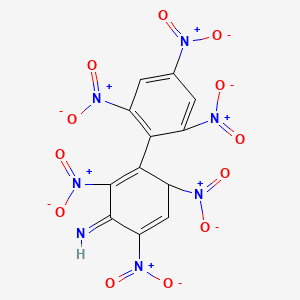![molecular formula C17H13NO3 B14163037 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol CAS No. 85945-23-9](/img/structure/B14163037.png)
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol is a complex organic compound with the molecular formula C17H13NO3. This compound is characterized by its unique structure, which includes a fused ring system incorporating both oxirene and acridine moieties.
Métodos De Preparación
The synthesis of 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The process also involves rigorous quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, this compound is being explored for drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol can be compared with other similar compounds, such as:
1a,2,3,11b-Tetrahydrobenzo[c]oxireno[h]acridine-2,3-diol: This compound has a similar structure but differs in the position of the oxirene and acridine moieties.
This compound: Another similar compound with slight variations in the molecular structure.
The uniqueness of this compound lies in its specific arrangement of functional groups and fused ring system, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
85945-23-9 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
5-oxa-2-azapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-13(11)16-17(21-16)15(14)20/h1-7,14-17,19-20H |
Clave InChI |
FGMYMABGOVMQMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C(C(C5C4O5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)


![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)




![Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B14162990.png)
![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162997.png)
![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)
